Avibactam sodium, chemically known as sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, is a non-β-lactam β-lactamase inhibitor. It is primarily utilized in the treatment of infections caused by multi-drug-resistant Gram-negative bacteria. Avibactam sodium works by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria to resist the action of β-lactam antibiotics, such as penicillins and cephalosporins . This compound was developed collaboratively by Actavis Generics and AstraZeneca and received approval from the United States Food and Drug Administration in 2015 for use in combination with ceftazidime .
Avibactam sodium undergoes several chemical transformations during its synthesis and application:
Avibactam sodium exhibits broad-spectrum activity against various β-lactamase enzymes classified under Ambler classes A, C, and some D types. It effectively restores the activity of ceftazidime against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. Its unique mechanism allows it to inhibit both serine and some metallo-β-lactamases, making it a valuable tool in combating antibiotic resistance .
The synthesis of avibactam sodium involves several key steps:
Avibactam sodium is primarily used in combination therapies for treating complicated infections such as:
Clinical applications focus on settings where traditional antibiotics fail due to resistance.
Interactions involving avibactam sodium have been studied extensively:
Several compounds share structural or functional similarities with avibactam sodium. Here are notable examples:
Compound Name | Class | Unique Features |
---|---|---|
Clavulanic Acid | β-lactamase inhibitor | First marketed β-lactamase inhibitor; less effective against Gram-negative bacteria compared to avibactam. |
Sulbactam | β-lactamase inhibitor | Effective against some Gram-negative bacteria but has a narrower spectrum than avibactam. |
Tazobactam | β-lactamase inhibitor | Often used in combination with piperacillin; effective but limited against certain resistant strains compared to avibactam. |
Avibactam's unique structure as a diazabicyclooctane-based compound allows it to inhibit a broader range of β-lactamases effectively compared to these other inhibitors, making it a critical component in addressing antibiotic resistance challenges in clinical settings .